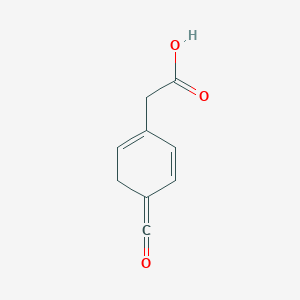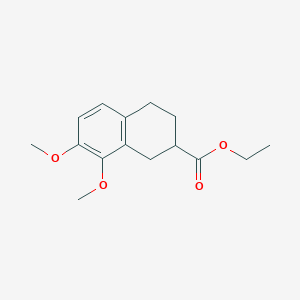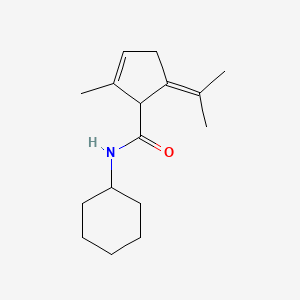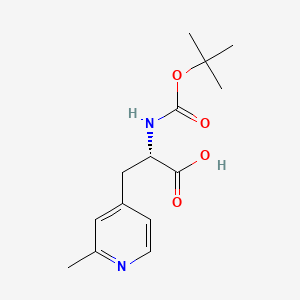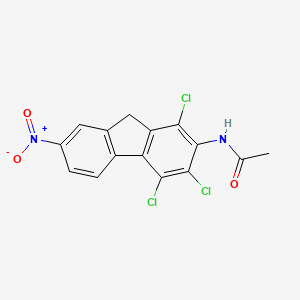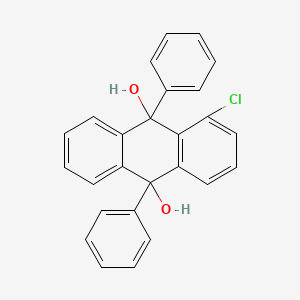
1-Chloro-9,10-diphenylanthracene-9,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-9,10-diphenylanthracene-9,10-diol is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a chlorine atom and two hydroxyl groups attached to the anthracene core, which is further substituted with phenyl groups at the 9 and 10 positions. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-9,10-diphenylanthracene-9,10-diol typically involves multi-step organic reactions. One common method starts with the chlorination of 9,10-diphenylanthracene, followed by the introduction of hydroxyl groups through oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
化学反应分析
Types of Reactions
1-Chloro-9,10-diphenylanthracene-9,10-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
科学研究应用
1-Chloro-9,10-diphenylanthracene-9,10-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in photophysical studies.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in biochemical assays.
Medicine: Its potential as a photosensitizer is explored in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用机制
The mechanism by which 1-Chloro-9,10-diphenylanthracene-9,10-diol exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved include the excitation of electrons and the subsequent emission of light, which can be harnessed for specific purposes.
相似化合物的比较
Similar Compounds
9,10-Diphenylanthracene: A parent compound without the chlorine and hydroxyl groups.
1-Chloro-9,10-diphenylanthracene: A derivative with only the chlorine substitution.
9,10-Dihydroxyanthracene: A compound with hydroxyl groups but without phenyl substitutions.
Uniqueness
1-Chloro-9,10-diphenylanthracene-9,10-diol is unique due to the combination of chlorine and hydroxyl groups along with phenyl substitutions. This combination imparts distinct photophysical properties, making it particularly useful in applications requiring specific fluorescence characteristics.
属性
CAS 编号 |
69470-35-5 |
|---|---|
分子式 |
C26H19ClO2 |
分子量 |
398.9 g/mol |
IUPAC 名称 |
1-chloro-9,10-diphenylanthracene-9,10-diol |
InChI |
InChI=1S/C26H19ClO2/c27-23-17-9-16-22-24(23)26(29,19-12-5-2-6-13-19)21-15-8-7-14-20(21)25(22,28)18-10-3-1-4-11-18/h1-17,28-29H |
InChI 键 |
QGUARODFGRMJTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2(C3=C(C(=CC=C3)Cl)C(C4=CC=CC=C42)(C5=CC=CC=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Benzylimidazo[1,5-a]pyridine](/img/structure/B14003806.png)


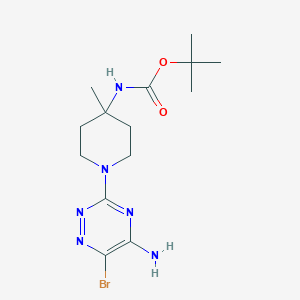
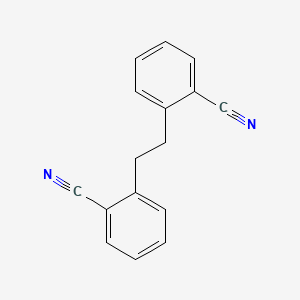
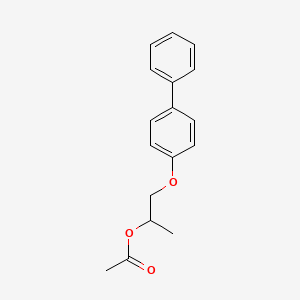
![1-[(1,2,3,4-Tetrahydro-6-quinolinyl)sulfonyl]-decahydro quinoline](/img/structure/B14003836.png)
